3-Chloro-2,4-difluorobenzonitrile

Molecular Weight Physicochemical Property Building Block Selection

Sourcing a regioisomerically pure 2,4-difluoro-3-chlorobenzonitrile with consistent reactivity? 3-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1) delivers defined nucleophilic aromatic substitution (SNAr) regioselectivity and cross-coupling performance, critical for CNS drug and agrochemical synthesis. • Regioselective SNAr: Ortho/para fluorines direct nucleophilic attack, enabling predictable C-F substitution. • Improved metabolic stability: The 2,4-difluoro pattern slows oxidative metabolism in derived bioactive molecules. • Reliable supply: ≥98% purity (HPLC), ambient shipping, bulk quantities available.

Molecular Formula C7H2ClF2N
Molecular Weight 173.55 g/mol
CAS No. 887267-38-1
Cat. No. B1592238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,4-difluorobenzonitrile
CAS887267-38-1
Molecular FormulaC7H2ClF2N
Molecular Weight173.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C#N)F)Cl)F
InChIInChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
InChIKeyGPMCRPWQJBLUIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-2,4-difluorobenzonitrile: Identity and Positioning


3-Chloro-2,4-difluorobenzonitrile (CAS 887267-38-1) is a polysubstituted aromatic nitrile belonging to the chlorofluorobenzonitrile class. Its molecular formula is C₇H₂ClF₂N, and it has a molecular weight of 173.55 g/mol [1]. The compound features a benzonitrile core substituted with a chlorine atom at position 3 and fluorine atoms at positions 2 and 4, conferring a unique halogen pattern [1]. Computed physicochemical properties include an XLogP3 of 2.5, a topological polar surface area of 23.8 Ų, a predicted boiling point of 208.8±35.0 °C, a density of 1.43±0.1 g/cm³, and a melting point of approximately 35°C [1][2]. It is primarily utilized as a building block or intermediate in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals .

Fluorinated building block for organic synthesis
Supports regioselective SNAr functionalization
Class-level lipophilicity profile for lead optimization

3-Chloro-2,4-difluorobenzonitrile: Interchange Limitations


Within the family of halogenated benzonitriles, small variations in the type, number, and position of substituents critically alter molecular properties, reactivity profiles, and downstream synthetic outcomes. Generic substitution is not advisable because the 2,4-difluoro-3-chloro substitution pattern in 3-chloro-2,4-difluorobenzonitrile generates a specific electronic environment and steric hindrance that dictate its behavior in nucleophilic aromatic substitution (SNAr) reactions, cross-coupling chemistry, and metabolic stability when incorporated into bioactive molecules [1]. For example, the presence of two electron-withdrawing fluorine atoms ortho and para to the nitrile group, combined with a meta chlorine, yields a distinctive lipophilicity (XLogP3 = 2.5) and dipole moment that differs from mono-fluorinated or differently halogenated analogs [1]. These differences directly impact reaction yields, regioselectivity, and the physicochemical properties of final compounds, making the precise selection of this specific intermediate critical for reproducible research and industrial scale-up.

Mono-fluorinated or differently halogenated analogs may shift SNAr regioselectivity and electronic environment.
Positional isomer substitution alters dipole moment and lipophilicity, which may not transfer to downstream ADME profiles.
Reaction yields and purification conditions may not reproduce; requires method-specific validation for scale-up.

3-Chloro-2,4-difluorobenzonitrile: Differentiation from Analogs


Molecular Weight Comparison

3-Chloro-2,4-difluorobenzonitrile possesses a molecular weight of 173.55 g/mol, which is approximately 18 Da greater than that of mono-chloro-mono-fluoro benzonitriles such as 3-chloro-2-fluorobenzonitrile (MW 155.56 g/mol) [1][2]. This 11.6% increase in mass is attributed to the substitution of a hydrogen atom with a second fluorine. The heavier molecular weight directly influences the compound's vapor pressure, boiling point, and handling characteristics [1].

Molecular weight
Class-level inference
173.55 g/mol
11.6% higher than mono-F analog; affects stoichiometry and handling
Computed value; mass-sensitive methods may differ
Molecular Weight Physicochemical Property Building Block Selection

Lipophilicity (LogP) Comparison

The XLogP3 value for 3-chloro-2,4-difluorobenzonitrile is 2.5, compared to 2.35 for 3-chloro-2-fluorobenzonitrile [1][2]. This 0.15 log unit increase indicates moderately higher lipophilicity due to the additional fluorine atom. The elevated LogP suggests enhanced membrane permeability and potentially altered tissue distribution for any derived bioactive molecule [1].

Lipophilicity (XLogP3)
Class-level inference
2.5
+0.15 log units vs. mono-F analog; may influence permeability context
Computed descriptor; experimental LogP to verify
Lipophilicity LogP Drug Likeness Permeability

Boiling Point Comparison

The predicted boiling point of 3-chloro-2,4-difluorobenzonitrile is 208.8±35.0 °C at 760 mmHg, while 3-chloro-2-fluorobenzonitrile exhibits a lower predicted boiling point of 206.3±20.0 °C . The ~2.5 °C higher boiling point is consistent with the increased molecular weight and stronger intermolecular interactions conferred by the additional fluorine [1]. This difference, though modest, can influence separation conditions during purification by distillation.

Boiling point
Cross-study comparable
208.8±35.0 °C vs 206.3±20.0 °C
~2.5 °C higher; distillation separation context may require review
Predicted values; experimental confirmation needed
Boiling Point Volatility Purification

Halogen Substitution Pattern

3-Chloro-2,4-difluorobenzonitrile contains a unique arrangement of one chlorine (position 3) and two fluorines (positions 2 and 4) on the benzonitrile ring. In contrast, analogs such as 2-chloro-4-fluorobenzonitrile, 4-chloro-2-fluorobenzonitrile, and 3,4-difluorobenzonitrile have different halogen counts or positional isomers [1][2]. This specific 2,4-difluoro-3-chloro pattern creates a distinct electronic distribution that directs nucleophilic aromatic substitution to specific positions, enabling regioselective functionalization that is not possible with simpler analogs .

Halogen substitution
Class-level inference
2,4-difluoro-3-chloro pattern
Unique regiochemical control for SNAr functionalization
Positional isomer identity must be confirmed analytically
Substitution Pattern Regioselectivity SNAr Reactivity

Melting Point Comparison

3-Chloro-2,4-difluorobenzonitrile melts at approximately 35°C, whereas the mono-fluorinated analog 3-chloro-2-fluorobenzonitrile exhibits a significantly higher melting range of 40–44 °C [1]. The lower melting point of the difluoro compound is likely due to the disruption of crystal packing by the additional fluorine atom, which reduces lattice energy. This physical property difference affects storage conditions and may require refrigeration for long-term stability .

Melting point
Data to verify
~35 °C vs 40–44 °C
5–9 °C lower; storage and handling context may differ
Supplier-reported; refrigeration context requires review
Melting Point Solid State Handling

Polar Surface Area (TPSA) Comparison

The topological polar surface area (TPSA) of 3-chloro-2,4-difluorobenzonitrile is 23.8 Ų, which is nearly identical to the 23.79 Ų reported for 3-chloro-2-fluorobenzonitrile [1][2]. This negligible difference (0.01 Ų) demonstrates that the addition of a second fluorine atom does not appreciably increase the polar surface area. TPSA is a predictor of passive membrane permeability, and the low TPSA (< 140 Ų) suggests good oral bioavailability for any drug-like molecules derived from this building block [1][3].

Polar surface area
Class-level inference
23.8 Ų vs 23.79 Ų
Negligible TPSA difference; permeability class prediction similar
Computed TPSA; not a standalone bioavailability indicator
Polar Surface Area Bioavailability Permeability

3-Chloro-2,4-difluorobenzonitrile: Application Scenarios


Fluorinated Pharmaceutical Intermediate Synthesis

Given its XLogP3 of 2.5 (0.15 log units higher than mono-chloro-mono-fluoro analogs) and low TPSA of 23.8 Ų, 3-chloro-2,4-difluorobenzonitrile is preferentially selected as a building block for medicinal chemistry programs where improved membrane permeability and blood-brain barrier penetration are desired without substantially increasing molecular weight [1]. This is particularly relevant for CNS-targeted drug candidates and anti-infectives requiring intracellular penetration.

Regioselective SNAr Reactions

The unique 2,4-difluoro-3-chloro substitution pattern creates a distinct electronic environment that directs nucleophilic attack predominantly to the fluorine-bearing positions (especially position 4) due to the strong electron-withdrawing effect of the ortho and para fluorines and the activating influence of the nitrile group [1]. This regioselectivity is critical for synthesizing ortho-substituted benzonitriles that serve as intermediates for agrochemicals and advanced materials.

Halogen-Exchange Synthetic Routes

The melting point of ~35°C for 3-chloro-2,4-difluorobenzonitrile, which is 5–9 °C lower than that of 3-chloro-2-fluorobenzonitrile, may simplify liquid-phase handling and improve miscibility in certain reaction media at ambient temperatures [1]. However, this also necessitates storage under cool, dry conditions to maintain stability. This property is advantageous in flow chemistry applications and when using the compound as a solvent or co-solvent in halogen-exchange fluorination reactions .

Difluorinated Agrochemical Intermediates

The presence of two fluorine atoms in the aromatic ring significantly alters the metabolic stability and bioavailability of derived agrochemicals compared to mono-fluorinated analogs [1]. 3-Chloro-2,4-difluorobenzonitrile is therefore a key intermediate in the synthesis of modern, low-dose herbicides and fungicides where metabolic resistance is a concern. Its higher molecular weight and lipophilicity contribute to improved foliar uptake and soil persistence .

Application
Selection Property
Validation Focus
Fluorinated pharmaceutical intermediate synthesis
Moderate lipophilicity with low TPSA context
Permeability and CNS-likeness endpoint review
Regioselective SNAr reactions
2,4-difluoro-3-chloro electronic environment
Regiochemical outcome and substitution-pattern confirmation
Halogen-exchange synthetic routes
Near-ambient melting behavior context
Liquid-phase handling and flow chemistry compatibility review
Difluorinated agrochemical intermediates
Higher fluorine content and reported lipophilicity
Metabolic stability and foliar uptake endpoint context

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